molecular formula C9H8ClNO B1599576 (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate CAS No. 745783-71-5

(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate

Cat. No. B1599576
CAS RN: 745783-71-5
M. Wt: 181.62 g/mol
InChI Key: MDGZWQDRYKKTOB-SSDOTTSWSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-(+)-1-(4-Chlorophenyl)ethyl isocyanate” consists of a chlorophenyl group, an ethyl group, and an isocyanate group . The exact structure and its analysis are not available in the retrieved data.

Scientific Research Applications

Inner-Sphere Condensation and Coinsertion into Re-Cl Bond

The study by Ovchinnikova et al. (2012) demonstrates the insertion of organic isocyanates like ethyl isocyanate into a rhenium-halogen bond, showcasing a method to modify rhenium complexes with isocyanates. This process, involving inner-sphere condensation, highlights the potential for creating heteromolecular structures with applications in catalyst development and materials science (Ovchinnikova et al., 2012).

Stereoselective Synthesis of Optical Isomers

Kluson et al. (2019) discussed an alternative preparation method for ethyl (R)-4-chloro-3-hydroxybutyrate, an intermediate in synthesizing pharmacologically valuable products, through asymmetric hydrogenation. This method represents a novel application of chiral catalysts in producing optically active compounds, which could be applied to (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate for the synthesis of related intermediates (Kluson et al., 2019).

Hydrolysis Kinetics in Solution

Research by Satchell and Nyman (1981) on the hydrolysis kinetics of 4-chlorophenyl isocyanate provides insight into the reactivity and stability of isocyanate compounds in different solvents, which is essential for understanding and predicting the behavior of (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate in various chemical environments (Satchell & Nyman, 1981).

Catalytic Applications in Polymer Chemistry

The study by Corriu and Moreau (1976) on the catalytic alcoholysis of diarylsilanes presents a context where (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate could be utilized in catalytic processes for modifying organosilicon compounds, indicating its potential application in developing new materials and chemical processes (Corriu & Moreau, 1976).

Development of Pharmacological Tools

Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate derivatives in drug discovery and development as pharmacological research tools (Croston et al., 2002).

properties

IUPAC Name

1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZWQDRYKKTOB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426967
Record name ST50408272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate

CAS RN

745783-71-5
Record name ST50408272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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